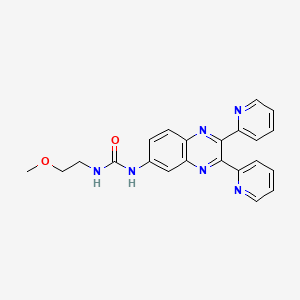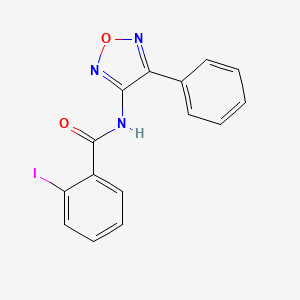![molecular formula C18H19BrN2O2 B5128112 N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B5128112.png)
N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide, commonly known as BTB06584, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
BTB06584 exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For instance, BTB06584 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, BTB06584 can modulate the expression of genes that are involved in cancer progression and neurodegeneration. Additionally, BTB06584 has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, which can prevent the growth and proliferation of bacteria.
Biochemical and Physiological Effects:
BTB06584 has been shown to have several biochemical and physiological effects. For instance, BTB06584 can induce apoptosis, a process of programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, BTB06584 can reduce oxidative stress and inflammation in the brain, which can prevent neurodegeneration. Furthermore, BTB06584 can inhibit the growth of bacteria by interfering with the synthesis of bacterial cell walls.
Advantages and Limitations for Lab Experiments
BTB06584 has several advantages for lab experiments, such as its high potency and specificity for its target enzymes and proteins. Additionally, BTB06584 has been shown to have low toxicity in vitro, making it a promising candidate for further preclinical and clinical studies. However, one limitation of using BTB06584 in lab experiments is its high cost, which can limit its widespread use in research.
Future Directions
There are several future directions for the research on BTB06584. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and neuroprotective effects of BTB06584. Furthermore, the potential use of BTB06584 in the treatment of infectious diseases, such as tuberculosis, warrants further investigation. Finally, the development of more cost-effective synthesis methods for BTB06584 can facilitate its widespread use in research.
Synthesis Methods
BTB06584 can be synthesized through a multi-step process involving the reaction of 3-bromo-4-tert-butylbenzoic acid with thionyl chloride to form 3-bromo-4-tert-butylbenzoyl chloride. This intermediate compound is then reacted with 4-aminobenzamide in the presence of a base to produce BTB06584.
Scientific Research Applications
BTB06584 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Several studies have shown that BTB06584 exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, BTB06584 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, BTB06584 has been investigated for its potential use in treating infectious diseases, such as tuberculosis, by inhibiting the growth of the causative agent.
properties
IUPAC Name |
3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)14-9-6-12(10-15(14)19)17(23)21-13-7-4-11(5-8-13)16(20)22/h4-10H,1-3H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTVHQGGFBLCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)
![2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5128048.png)

![[6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5128065.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5128070.png)
![9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5128076.png)
![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B5128091.png)
![4,4,8-trimethyl-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium bromide](/img/structure/B5128097.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B5128120.png)
![1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5128125.png)
![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)

![4,4'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dibutanoic acid](/img/structure/B5128144.png)
